Ziprasidone - 146929-27-7

Ziprasidone

Catalog Number: EVT-1519956
CAS Number: 146929-27-7
Molecular Formula: C9H11ClO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ziprasidone is classified as a thienobenzodiazepine derivative and is recognized for its unique pharmacological profile compared to other antipsychotics. It was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2001. The chemical structure of ziprasidone is characterized by its complex ring system, which contributes to its activity as a serotonin-dopamine antagonist.

Synthesis Analysis

Methods and Technical Details

The synthesis of ziprasidone has been explored through various methods, emphasizing efficiency and yield. Two notable synthetic routes include:

  1. Method One: This route begins with 6-chloroindole-2-ketone, which undergoes Friedel-Crafts acylation followed by reduction to yield an intermediate compound. This intermediate is then reacted with 2-benzisothiazole-3-piperazine to form ziprasidone.
  2. Method Two: This method utilizes 2,5-dichlorotoluene as a starting material. The process involves nitrification followed by condensation with N,N-dimethyldimethoxymethylamine, leading to the formation of key intermediates that are subsequently reacted with 3-piperazinyl-1,2-benzisothiazole using sodium triacetoxyborohydride for final conversion into ziprasidone .

These methods highlight the importance of selecting readily available reagents and optimizing reaction conditions for industrial scalability.

Molecular Structure Analysis

Structure and Data

Ziprasidone's molecular formula is C21H21ClN4OSC_{21}H_{21}ClN_{4}OS, with a molecular weight of approximately 394.93 g/mol. The compound features a complex structure that includes:

  • A thienobenzodiazepine core
  • A piperazine moiety
  • A chloro substituent at the indole position

The three-dimensional conformation of ziprasidone is critical for its interaction with neurotransmitter receptors, influencing its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of ziprasidone involves several key reactions:

  • Friedel-Crafts Acylation: This reaction introduces acyl groups into aromatic systems, essential for building the indole framework.
  • Reduction Reactions: Various reduction steps are employed to convert carbonyl groups into alcohols or amines, which are crucial for forming the final structure.
  • Cyclization: The formation of cyclic structures from linear precursors is vital for achieving the desired pharmacophore.

These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

Mechanism of Action

Process and Data

The mechanism of action of ziprasidone involves antagonism at several neurotransmitter receptors:

  • Serotonin Receptors: Ziprasidone exhibits high affinity for serotonin receptors, particularly 5-HT_2A and 5-HT_1A, which helps alleviate symptoms of psychosis.
  • Dopamine Receptors: It also acts as an antagonist at dopamine D_2 receptors, contributing to its antipsychotic effects.

This dual action on serotonin and dopamine pathways is believed to underlie its effectiveness in treating both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, lack of emotion) associated with schizophrenia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ziprasidone typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Ziprasidone is stable under normal storage conditions but should be protected from light.
  • Melting Point: The melting point ranges from approximately 150°C to 155°C.

These properties are significant for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Ziprasidone is primarily used in psychiatry for:

  • Treatment of Schizophrenia: It helps manage acute episodes and maintain stability in chronic cases.
  • Bipolar Disorder Management: Ziprasidone is effective in treating manic or mixed episodes associated with bipolar disorder.

Additionally, ongoing research explores its potential applications in other psychiatric conditions due to its favorable side effect profile compared to traditional antipsychotics .

Introduction to Ziprasidone

Historical Development and Approval of Ziprasidone as an Atypical Antipsychotic

The development of ziprasidone emerged from pharmaceutical research aimed at creating antipsychotics with improved efficacy and reduced neurological side effects compared to first-generation agents. Following its initial synthesis, extensive preclinical characterization demonstrated its unique receptor-binding profile, which suggested antipsychotic efficacy with lower dystonia and akathisia risks [9]. Clinical trials throughout the 1990s established its effectiveness in reducing positive and negative symptoms of schizophrenia, leading to its first regulatory approval by the U.S. Food and Drug Administration (FDA) in February 2001 for schizophrenia treatment [1] [7].

Subsequent clinical investigations demonstrated ziprasidone's efficacy in acute manic and mixed episodes associated with bipolar I disorder. This resulted in FDA approval for this indication in monotherapy form. A significant expansion occurred in November 2009, when the FDA approved ziprasidone hydrochloride capsules as adjunctive maintenance therapy with lithium or valproate for bipolar I disorder. This approval was based on a pivotal six-month, double-blind, randomized, placebo-controlled trial (n=240) demonstrating significantly increased time to recurrence of mood episodes compared to placebo plus mood stabilizers (19.7% vs. 32.4% recurrence rate) [7]. The intramuscular formulation received separate approval for acute agitation in schizophrenia based on trials showing rapid symptom control [1] [6].

Table 1: Key Regulatory Milestones for Ziprasidone

YearRegulatory EventIndicationEvidence Basis
2001Initial FDA ApprovalTreatment of schizophreniaPivotal trials demonstrating superiority over placebo in symptom reduction [1]
2002FDA Approval ExpansionAcute manic/mixed episodes in bipolar I disorder (monotherapy)Trials showing significant improvement on manic syndrome subscales [1] [2]
2004Intramuscular Formulation ApprovalAcute agitation in schizophreniaStudies demonstrating rapid control of severe agitation [1] [6]
2009FDA Approval ExpansionAdjunctive maintenance therapy for bipolar I disorder (with Li/VPA)RCT showing extended time to mood episode recurrence [7]

Classification Within Second-Generation Antipsychotics (SGAs)

Ziprasidone is classified as a second-generation antipsychotic (SGA), also termed atypical antipsychotic, primarily due to its distinct receptor binding profile and lower incidence of extrapyramidal symptoms (EPS) compared to first-generation agents like haloperidol at clinically effective doses. Its classification hinges on two key pharmacological characteristics: high 5-HT₂A/D₂ receptor affinity ratio and significant activity at multiple serotonin receptor subtypes [2] [3].

Pharmacodynamically, ziprasidone exhibits potent antagonism at dopamine D₂ receptors, crucial for mitigating positive symptoms of psychosis (e.g., hallucinations, delusions). Simultaneously, its strong antagonism of serotonin 5-HT₂A receptors is theorized to reduce EPS risk and potentially ameliorate negative symptoms (e.g., anhedonia, social withdrawal) and cognitive deficits [1] [3]. Beyond these core actions, ziprasidone demonstrates unique features:

  • Moderate to High Affinity for Other Serotonin Receptors: It acts as an antagonist at 5-HT₂C, 5-HT₁D, and 5-HT₇ receptors, a partial agonist at 5-HT₁A receptors, and has lower affinity for 5-HT₆ receptors [3]. This broad serotonergic activity is implicated in potential benefits for mood, anxiety, and cognitive symptoms often comorbid with psychosis [2] [8].
  • Inhibitory Activity at Monoamine Transporters: Ziprasidone uniquely inhibits the synaptic reuptake of serotonin (Ki = 112 nM at SERT) and norepinephrine (Ki = 44 nM at NET) [2] [3]. This dual reuptake inhibition profile is atypical among SGAs and contributes to its recognized antidepressant and anxiolytic properties, particularly relevant in bipolar depression and agitated states [1] [8].
  • Lower Affinity for Histaminic (H₁) and Muscarinic (M₁) Receptors: Compared to SGAs like olanzapine or clozapine, ziprasidone has relatively weak antagonism at H₁ and M₁ receptors [3]. This translates clinically into a reduced propensity for weight gain, sedation (vs. high H₁ affinity agents), and anticholinergic side effects (e.g., dry mouth, constipation, cognitive blunting) [2] [8]. Clinical trials and long-term observational studies consistently place ziprasidone among SGAs with the lowest risk for significant weight gain and metabolic disturbances (dyslipidemia, insulin resistance) [2] [8].

Table 2: Key Receptor Binding Profile of Ziprasidone Relative to Other SGAs [2] [3]

ReceptorZiprasidone Affinity (Ki, nM)Primary ActionClinical CorrelationDistinction from Other SGAs
D₂4.2 - 4.8AntagonistAntipsychotic efficacy (positive symptoms)Similar potency to risperidone, higher than quetiapine
5-HT₂A0.08 - 1.4AntagonistReduced EPS risk, potential benefit for negative symptoms/moodHigh affinity; ratio to D₂ higher than olanzapine, similar to risperidone
5-HT₁A2.5 - 76Partial AgonistPotential anxiolytic/antidepressant effects, cognitive modulationShared with aripiprazole, not prominent in olanzapine
5-HT₂C0.72 - 13AntagonistPotential impact on mood, appetite (lower affinity may contribute to less weight gain)
5-HT₁D5.1 - 9.0AntagonistUnknown clinical significance
5-HT₇6.0 - 9.3AntagonistPotential role in circadian rhythms, mood
SERT112Reuptake InhibitorAntidepressant/anxiolytic effectsUnique among major SGAs
NET44Reuptake InhibitorAntidepressant/anxiolytic effects, potential activating effectUnique among major SGAs
H₁15 - 130Weak AntagonistLower risk of sedation and weight gainMuch lower affinity than olanzapine, quetiapine
M₁>300Negligible AntagonistLow risk of anticholinergic effects (dry mouth, constipation, cognitive issues)Unlike olanzapine, clozapine
α₁9.0 - 18AntagonistOrthostatic hypotension riskSimilar to risperidone

Theoretical Frameworks in Schizophrenia and Bipolar Disorder Treatment

The therapeutic efficacy of ziprasidone in schizophrenia and bipolar disorder is anchored in the dopamine-serotonin hypothesis of psychosis and mood dysregulation. Its pharmacological profile directly targets core neurochemical imbalances implicated in these conditions.

Schizophrenia Pathophysiology and Mechanism

The prevailing model posits that hyperactivity of mesolimbic dopamine pathways underlies positive symptoms, while hypofrontality (reduced dopamine and potentially glutamate activity in the prefrontal cortex) contributes to negative and cognitive symptoms, alongside dysregulated serotonin signaling. Ziprasidone's mechanism integrates seamlessly with this model:

  • Mesolimbic Pathway: Antagonism of postsynaptic D₂ receptors in the mesolimbic pathway dampens dopamine overactivity, directly reducing hallucinations, delusions, and thought disorder [1] [3].
  • Mesocortical Pathway & Serotonin Interactions: Antagonism of 5-HT₂A receptors in the mesocortical pathway is hypothesized to disinhibit dopamine and potentially glutamate release in the prefrontal cortex. This disinhibition may partially normalize the hypodopaminergic state, ameliorating negative symptoms (avolition, alogia, anhedonia) and improving cognitive function [1] [3] [9]. The drug's 5-HT₁A partial agonism may further enhance prefrontal cortical dopamine release and exert neuroprotective or pro-cognitive effects [3].
  • Beyond Dopamine and Serotonin: The inhibition of serotonin and norepinephrine reuptake (SERT, NET) represents a unique facet of ziprasidone's action among antipsychotics. This mechanism likely contributes to its effectiveness against comorbid depressive and anxiety symptoms frequently observed in schizophrenia, which are often inadequately addressed by D₂ antagonists alone [1] [8]. Studies have demonstrated ziprasidone's superiority over placebo in reducing depressive symptoms associated with schizophrenia, likely attributable to this dual reuptake blockade [1].

Bipolar Disorder Pathophysiology and Mechanism

The neurobiology of bipolar disorder involves complex dysregulation across monoaminergic systems (dopamine, serotonin, norepinephrine), glutamatergic signaling, and intracellular signaling pathways, leading to oscillating manic and depressive states. Ziprasidone addresses this complexity through multiple mechanisms:

  • Acute Mania/Mixed Episodes: The D₂ receptor antagonism is central to controlling the heightened dopaminergic transmission associated with mania, reducing hyperactivity, impulsivity, grandiosity, and psychosis [1] [7]. The potent 5-HT₂A antagonism likely synergizes with this effect and may contribute to mood stabilization. The efficacy as monotherapy and adjunctive therapy to lithium/valproate underscores its primary anti-manic action [5] [7].
  • Maintenance Therapy: Beyond acute symptom control, ziprasidone's broad receptor profile, particularly its serotonergic actions (5-HT₂A/₂C antagonism, 5-HT₁A partial agonism) and dual SERT/NET inhibition, may contribute to long-term mood stabilization by modulating neurotransmitter systems implicated in mood cycling and preventing relapse into mania or depression [7]. The adjunctive maintenance approval specifically highlights its role in sustaining euthymia when combined with traditional mood stabilizers [7].
  • Adjunctive Role in Treatment-Resistant Depression (Off-label): While not FDA-approved for depression, the SERT/NET inhibition profile provides a mechanistic rationale for ziprasidone's off-label use as an augmenting agent in treatment-resistant unipolar depression and bipolar depression alongside antidepressants like SSRIs or SNRIs [1]. This approach leverages its putative pro-dopaminergic and noradrenergic/serotonergic activity in cortico-limbic circuits to enhance antidepressant response [1] [8].

Off-Label Applications and Theoretical Basis

The receptor profile of ziprasidone supports its investigation and off-label use in several other conditions:

  • Treatment-Resistant Depression (TRD): As an adjunct to SSRIs/SNRIs, leveraging SERT/NET inhibition and 5-HT₁A partial agonism to augment monoaminergic tone [1].
  • Delusional Parasitosis: Potent D₂/5-HT₂A antagonism addresses the underlying psychotic component [1].
  • Hypomania in Bipolar II: Similar anti-manic mechanisms as in Bipolar I, at potentially lower doses [1].
  • ICU Delirium/Agitation: Broad receptor modulation (D₂, 5-HT₂A, SERT/NET) may help normalize the neurochemical disruption in delirium, while IM formulation offers rapid control [1] [6].
  • Aggression/Agitation (Non-psychotic): D₂ antagonism and SERT/NET inhibition may modulate impulsivity and affective dysregulation [1] [13].

Table 3: Theoretical Mechanisms of Ziprasidone in Core Indications and Off-Label Uses

ConditionPrimary Theoretical MechanismSupporting Receptor Actions
Schizophrenia (Positive Sx)Mesolimbic D₂ receptor antagonismHigh D₂ affinity
Schizophrenia (Negative Sx)Mesocortical 5-HT₂A antagonism (disinhibiting DA/glutamate), 5-HT₁A partial agonismHigh 5-HT₂A affinity, moderate 5-HT₁A affinity
Schizophrenia (Depressive Sx)SERT and NET inhibitionModerate SERT/NET affinity
Bipolar ManiaMesolimbic D₂ receptor antagonism, 5-HT₂A antagonismHigh D₂ and 5-HT₂A affinity
Bipolar MaintenanceD₂/5-HT₂A antagonism preventing manic recurrence; SERT/NET inhibition preventing depressive recurrenceBroad monoaminergic modulation
TRD (Adjunct)Augmentation of monoaminergic transmission (SERT/NET inhibition, potential 5-HT₁A/D₂ effects)SERT/NET inhibition, 5-HT₁A partial agonism
Delusional ParasitosisD₂/5-HT₂A receptor antagonism reducing psychotic ideationHigh D₂ and 5-HT₂A affinity
Agitation (Various Causes)Rapid modulation of limbic dopamine and serotonin via D₂/5-HT₂A antagonism; SERT/NET effects on affectIM delivery (rapid absorption), High D₂/5-HT₂A affinity, SERT/NET inhibition

Comprehensive List of Ziprasidone Compound Names

Properties

CAS Number

146929-27-7

Product Name

Ziprasidone

Molecular Formula

C9H11ClO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.